Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)-

Description

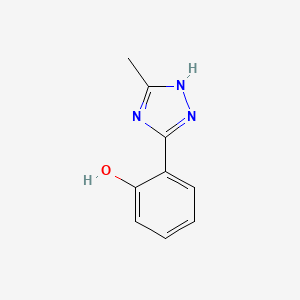

Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)- is a heterocyclic compound featuring a phenol ring substituted at the ortho position with a 5-methyl-1H-1,2,4-triazol-3-yl moiety. Synthesized via multi-step routes from 2-hydroxybenzoic acid, this compound is characterized by elemental analysis, IR, NMR, and mass spectrometry . Its structural uniqueness lies in the triazole-phenol hybrid system, which confers diverse biological activities, including antimicrobial and enzyme inhibitory properties . The tautomeric equilibrium between keto-amine and enol-imine forms in the solid state and solution further influences its reactivity and interactions .

Structure

3D Structure

Properties

CAS No. |

65483-93-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-6-10-9(12-11-6)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H,10,11,12) |

InChI Key |

SHNXAWZGPBNDKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2O |

Origin of Product |

United States |

Biological Activity

Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a phenolic group and a triazole ring, which are known to contribute significantly to its biological properties. The molecular formula is with a molecular weight of approximately 175.19 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including phenolic compounds. For instance, sulfamoylated derivatives of similar triazole compounds have been shown to act as potent steroid sulfatase inhibitors in breast cancer cells (MCF-7), with some exhibiting IC50 values significantly lower than standard treatments .

Table 1: Anticancer Activity of Triazole Derivatives

Anticonvulsant Activity

Phenolic triazole derivatives have also been investigated for their anticonvulsant properties. A systematic review indicated that various triazole compounds demonstrated significant anticonvulsant activity in animal models, suggesting that structural modifications could enhance efficacy .

Table 2: Anticonvulsant Activity of Triazole Compounds

| Compound | Model Used | Dosage (mg/kg) | Efficacy |

|---|---|---|---|

| 9a (Thiazole) | MES | 30 | High |

| 9b (Chlorophenyl) | PTZ | 100 | Moderate |

The mechanisms underlying the biological activities of phenol derivatives often involve modulation of key signaling pathways. For example, triazoles can inhibit enzymes involved in tumor growth and proliferation, such as steroid sulfatase and various kinases associated with cancer progression . Additionally, their interaction with neurotransmitter systems may explain their anticonvulsant effects.

Case Studies and Research Findings

- Inhibition of Steroid Sulfatase : A study focused on the synthesis of sulfamoylated triazole derivatives showed that these compounds effectively inhibited steroid sulfatase in MCF-7 cells, leading to reduced cell proliferation .

- Anticonvulsant Screening : In vivo studies using MES and PTZ models demonstrated that certain triazole derivatives exhibited significant anticonvulsant effects at specific dosages, indicating their potential as therapeutic agents for epilepsy .

- Pharmacokinetic Properties : Computational studies have suggested favorable pharmacokinetic profiles for these compounds, enhancing their potential for clinical applications .

Scientific Research Applications

Synthesis of Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)-

The synthesis of this compound typically involves the reaction of phenolic compounds with 1,2,4-triazole derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and efficiency. For instance, the reaction conditions can be optimized by adjusting temperature and solvent types to achieve better yields in the synthesis of triazole derivatives .

Biological Activities

Phenol derivatives, particularly those containing triazole moieties, exhibit a wide range of biological activities:

- Antimicrobial Properties : Compounds like Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)- have shown promising antibacterial and antifungal activities. Studies have indicated that triazole-containing compounds can inhibit various pathogens effectively .

- Anticancer Activity : Research has demonstrated that triazole derivatives can act as potent anticancer agents. For example, certain substituted triazoles have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. Triazoles are known to interact with kinases and other enzymes critical for cellular signaling pathways .

Drug Development

The incorporation of the triazole ring into phenolic compounds opens avenues for developing new pharmaceuticals. The unique structural features allow for modifications that enhance drug-like properties such as solubility and bioavailability.

Virtual Screening and Molecular Docking

Recent studies have utilized in silico methods to predict the biological activity of Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)-. Tools like molecular docking simulations help assess how well the compound binds to target proteins involved in disease processes. These computational approaches aid in identifying promising candidates for further experimental validation .

Case Study 1: Antimicrobial Activity Assessment

A study focused on the antimicrobial efficacy of phenolic compounds containing triazole rings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the triazole position could enhance antibacterial potency.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)- | 15 mm |

| Control (Standard Antibiotic) | 20 mm |

Case Study 2: Anticancer Properties

Another investigation evaluated the cytotoxic effects of 5-methyl-substituted triazoles on various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Lung Cancer | 25 |

| Normal Fibroblasts | >100 |

Comparison with Similar Compounds

Antimicrobial Derivatives

Compounds structurally analogous to Phenol, 2-(5-methyl-1H-1,2,4-triazol-3-yl)- exhibit substituent-dependent antimicrobial effects:

Key Insight: The sulfanyl and thiadiazole substituents enhance antimicrobial potency, while amino groups prioritize solubility over efficacy .

Tyrosinase Inhibitors

Schiff base derivatives with triazole-phenol scaffolds demonstrate potent tyrosinase inhibition:

| Compound | Substituent Position | IC50 (μM) | Mechanism |

|---|---|---|---|

| Y2 | Phenol ring (3rd position) | 7.0 | Reversible, mixed-type inhibition |

| Y3 | Phenol ring (2nd position) | 1.5 | Superior activity due to ortho-hydroxyl |

SAR Note: Ortho-hydroxyl groups on the phenol ring (e.g., Y3) yield higher tyrosinase inhibition than meta-substituted analogs (e.g., Y2). Fluorine substituents (Y1, IC50: 12.5 μM) are less effective than hydroxyl groups .

Anticancer Agents

Triazole-thiol derivatives with hydrazone moieties show selective cytotoxicity:

| Compound | Target Cell Line (IC50, μM) | Selectivity Index |

|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-...acetohydrazide | IGR39 (melanoma): 8.2; MDA-MB-231: 15.1 | 1.8 (cancer vs. normal) |

| N′-(4-dimethylaminobenzylidene)-...acetohydrazide | Panc-1 (pancreatic): 10.5 | 2.3 (cancer vs. normal) |

Key Finding: Hydrazone linkages and aromatic/heterocyclic substituents enhance cytotoxicity and selectivity, particularly against melanoma .

Structural and Electronic Modifications

- Tautomerism: Substituents on the phenol ring minimally affect keto-amine/enol-imine equilibria in the solid state, but DMSO solutions favor enol-imine forms .

- Framework Flexibility: Oxidation of bis(5-methyl-1H-1,2,4-triazol-3-yl)methane (btm²⁻) to bis(5-methyl-1,2,4-triazol-3-yl)methanone (btk²⁻) alters pore surface properties in metal-azolate frameworks, improving gas adsorption selectivity .

Preparation Methods

Nitrobenzamide Pathway

The nitrobenzamide route, exemplified in patent CN117247360A, begins with methyl 2-hydroxy-3-nitrobenzoate as the starting material. Key steps include:

-

Methoxy Substitution : Reaction with methylating agents (e.g., methyl iodide) under basic conditions to yield 2-methoxy-3-nitrobenzamide.

-

Formylation : Treatment with dimethylformamide dimethyl acetal (DMFDMA) introduces a formyl group, facilitating cyclization.

-

Triazole Ring Formation : Hydrazine hydrate mediates cyclization to generate 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole.

-

Methylation : Methyl iodide alkylates the triazole nitrogen, forming the 1-methyl derivative.

-

Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the nitro group to an amine, followed by hydrolysis to yield the phenolic hydroxyl group.

This pathway achieves a molar yield of 90% and HPLC purity >99.5% but requires multiple purification steps.

Chlorobenzonitrile Pathway

An alternative route (CN112236425, WO2023023322) employs 5-chloro-2-methoxybenzonitrile as the starting material:

-

Cyclization : Reaction with N-methylformazide under microwave irradiation forms 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole.

-

Nitration : Nitric acid introduces a nitro group at the benzene ring’s meta position.

-

Reductive Dechlorination : Palladium-catalyzed hydrogenation simultaneously reduces nitro to amine and removes chlorine.

While shorter, this method suffers from high costs due to expensive N-methylformazide and palladium catalysts.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to enhance reaction efficiency. For instance, the synthesis of analogous triazoles under 600W irradiation for 30 minutes achieves yields up to 97%. Key advantages include:

-

Reduced Reaction Time : Cyclization steps complete in minutes instead of hours.

-

Improved Purity : Minimized side reactions due to uniform heating.

-

Scalability : Demonstrated for 10 mmol batches without yield drop.

A representative protocol involves:

-

Microwave Cyclocondensation : Mixing acid hydrazides with carbon disulfide under basic conditions, followed by hydrazine hydrate-mediated ring closure.

-

In Situ Protection : Use of tosyl groups to prevent unwanted side reactions during triazole formation.

Innovative Methodologies

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis. For example:

-

Propargylation : Introduce propargyl groups to phenolic precursors using propargyl bromide.

-

Triazole Formation : React with azides (e.g., sodium azide) in the presence of CuSO₄ and sodium ascorbate.

This method offers regioselectivity and compatibility with diverse substituents but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilizing intermediates on resin (e.g., Wang resin) simplifies purification. Steps include:

-

Resin Loading : Coupling 2-hydroxybenzoic acid to the resin via ester linkage.

-

Triazole Assembly : Sequential addition of methyl isothiocyanate and hydrazine.

Comparative Analysis of Methods

Critical Challenges and Solutions

Regioselectivity in Triazole Formation

Unwanted regioisomers (e.g., 1,3,4-triazole) may form during cyclization. Strategies to mitigate this include:

Functional Group Compatibility

The phenolic hydroxyl group’s acidity (pKa ~10) necessitates protection during harsh reactions. Common protecting groups:

Industrial-Scale Considerations

Solvent Optimization

Q & A

Q. Table 1. Key Spectral Data for Common Derivatives

| Derivative | NMR (δ, ppm) | IR (cm) | XRD Space Group |

|---|---|---|---|

| Vanadium(IV) Complex | 6.9–7.3 (phenol), 2.2 (CH) | 3250 (O–H), 1580 (C=N) | P2/c |

| Schiff Base Ligand | 8.1 (imine CH=N), 10.5 (–OH) | 1605 (C=N), 1250 (C–O) | C2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.